

# A Comparative Guide: Pharmaceutical Continuous Manufacturing vs. Traditional Batch Processing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | PCM19    |           |  |  |  |
| Cat. No.:            | B1577075 | Get Quote |  |  |  |

A Note on Terminology: The term "**PCM19**" is not standard in scientific literature. This guide interprets "PCM" as Pharmaceutical Continuous Manufacturing (PCM), a well-established and transformative technology in drug development and production. The "19" may be an informal designator for a specific project, year, or internal company nomenclature. This comparison, therefore, focuses on the broader, recognized methodologies of continuous manufacturing versus the long-standing alternative, batch processing.

## **Executive Summary**

Pharmaceutical Continuous Manufacturing (PCM) represents a paradigm shift from traditional batch processing, offering significant advantages in efficiency, quality, and cost-effectiveness. This guide provides a detailed comparison of PCM and batch manufacturing, supported by experimental data, detailed methodologies, and visual workflows to inform researchers, scientists, and drug development professionals.

## **Data Presentation: Quantitative Comparison**

The following table summarizes key quantitative differences between continuous and batch manufacturing, drawn from a case study comparing the production of a specific active pharmaceutical ingredient (API) and its subsequent tablet formation.



| Metric                                  | Continuous<br>Manufacturing<br>(CM) | Batch<br>Manufacturing<br>(BM)               | Percentage<br>Improvement<br>with CM | Source |
|-----------------------------------------|-------------------------------------|----------------------------------------------|--------------------------------------|--------|
| Capital Expenditures (CapEx)            | Lower                               | Higher                                       | 20% - 76%<br>Lower                   | [1]    |
| Operating Expenditures (OpEx)           | Lower                               | Higher                                       | Up to 40% Lower                      | [1]    |
| Overall Cost<br>Savings                 | -                                   | -                                            | 9% - 40%                             | [1]    |
| Variable Cost<br>Reduction              | -                                   | -                                            | 40% - 50%                            | [2]    |
| Production Time                         | Days                                | Weeks to Months                              | Significantly<br>Reduced             | [2][3] |
| Overall Yield<br>(Hypothetical)         | 97% (single integrated process)     | 88% (four<br>consecutive 97%<br>yield steps) | 9% Higher                            | [3]    |
| Tablet Mass<br>Variability (1%<br>API)  | 0.50% - 1.20%                       | 0.60% - 1.50%                                | Lower Variability                    | [4]    |
| Tablet Mass<br>Variability (40%<br>API) | 1.30% - 4.30%                       | Higher than CM                               | Lower Variability                    | [4]    |
| Facility Footprint                      | Smaller                             | Larger                                       | Reduced                              | [3]    |

## Experimental Protocols Tablet Manufacturing via Continuous Direct Compression (CDC)



Objective: To produce tablets of a uniform active pharmaceutical ingredient (API) concentration from powdered materials in a continuous, uninterrupted process.

#### Methodology:

- Material Feeding: The API and various excipients (e.g., fillers, binders, disintegrants) are individually and continuously fed into a blender using high-precision loss-in-weight (LIW) feeders.[5] The feed rates are precisely controlled to maintain the desired formulation ratio.
- Continuous Blending: The powders are mixed in a continuous blender (e.g., twin-screw blender) to achieve a homogenous blend. The residence time distribution (RTD) within the blender is a critical parameter to ensure uniform mixing.[5]
- In-line Process Analytical Technology (PAT): Real-time monitoring of the blend uniformity is conducted using techniques such as Near-Infrared (NIR) spectroscopy. This allows for immediate detection of any deviations from the target concentration.
- Tablet Compression: The blended powder is then fed directly into a tablet press. The press
  continuously compresses the powder into tablets of a specified weight, hardness, and
  thickness.[5]
- Real-Time Release Testing: Tablets are continuously monitored for critical quality attributes.
   This can potentially replace traditional end-product testing.
- Material Diversion: In the event of a process deviation detected by PAT, a diversion mechanism is activated to reject any out-of-specification material, minimizing waste.

## **Tablet Manufacturing via Batch Wet Granulation**

Objective: To produce tablets from powdered materials by first creating granules through the addition of a liquid binder.

#### Methodology:

 Weighing and Blending: The API and excipients are weighed and then mixed in a large blender (e.g., V-blender, bin blender) for a defined period to achieve a homogenous powder mixture.[6][7]



- Binder Preparation and Addition: A granulating fluid (binder solution) is prepared separately. This fluid is then added to the powder blend in a high-shear mixer to form a wet mass.[7][8]
- Wet Milling: The wet mass is passed through a mill to produce granules of a desired size.[8]
- Drying: The wet granules are dried in an oven or fluid bed dryer to a specific moisture content.[7] This is a time-consuming step and a critical control point.
- Dry Milling: The dried granules are milled again to achieve a uniform particle size distribution.
- Lubrication: A lubricant is added to the dried granules and blended for a short period to improve flowability and prevent sticking during tablet compression.
- Tablet Compression: The final granule blend is transferred to a tablet press, where it is compressed into tablets in a large batch.
- Quality Control Testing: Samples are taken from the batch and tested for quality attributes such as weight variation, hardness, and dissolution before the entire batch can be released.
   [9]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow for Pharmaceutical Continuous Manufacturing.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Continuous Pharmaceutical Manufacturing vs. Batch Processing [clarkstonconsulting.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. makingpharmaindustry.it [makingpharmaindustry.it]
- 5. Control strategy and methods for continuous direct compression processes PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Tablets Are Manufactured | Thomas Processing [thomasprocessing.com]
- 7. Tablet Manufacture by Wet Granulation Method Pharmapproach.com [pharmapproach.com]
- 8. Wet Granulation Process | Pharmaguideline [pharmaguideline.com]
- 9. Different Stages of Tablet Manufacturing Process | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [A Comparative Guide: Pharmaceutical Continuous Manufacturing vs. Traditional Batch Processing]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1577075#advantages-of-pcm19-over-alternative-technique]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com